1,3-Dichloro-8-fluoroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-8-fluoroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are structurally similar to quinolines. The presence of chlorine and fluorine atoms in the 1,3 and 8 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-8-fluoroisoquinoline can be synthesized through various methods. One common approach involves the direct fluorination of 1,3-dichloroisoquinoline using potassium fluoride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The chemoselectivity of this reaction is attributed to the lability of the carbon–halogen bond at the 1-position of the isoquinoline ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality. The compound is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloro-8-fluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 1 and 3 positions can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like DMSO or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Isoquinolines: Products with various functional groups replacing the chlorine atoms.
Oxidized/Reduced Derivatives: Compounds with altered oxidation states, leading to different chemical properties.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-8-fluoroisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dichloro-8-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of fluorine and chlorine atoms can enhance its binding affinity and selectivity for these targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dichloro-7-fluoroisoquinoline
- 1,3-Dichloro-6-fluoroisoquinoline
- 3-Chloro-1-fluoroisoquinoline
Comparison: 1,3-Dichloro-8-fluoroisoquinoline is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C9H4Cl2FN |
---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
1,3-dichloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-5-2-1-3-6(12)8(5)9(11)13-7/h1-4H |
InChI-Schlüssel |
OEJFEZQYVZUSEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=NC(=C2C(=C1)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.